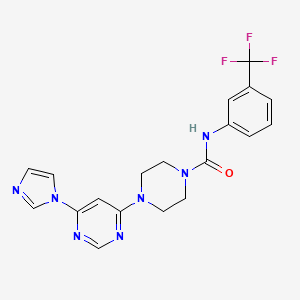

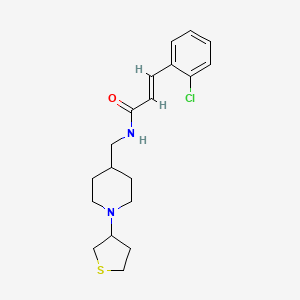

![molecular formula C16H16N4O2S B2436396 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile CAS No. 2034419-19-5](/img/structure/B2436396.png)

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les triazoles fusionnés à la pipérazine, y compris ce composé, servent de blocs de construction précieux pour le développement de médicaments. Les chercheurs ont élaboré des approches pour synthétiser des dérivés basés sur la plateforme [1,2,4]triazolo[4,3-a]pyrazine. Ces méthodes permettent un accès efficace aux composés cibles à partir de réactifs facilement disponibles. Les triazolopyrazines résultantes peuvent être explorées plus avant pour une synthèse à visée médicinale .

- Dans le contexte de la recherche antivirale, les dérivés de ce composé ont été évalués pour leur activité anti-virus de l'hépatite B (VHB). Plus précisément, les dérivés GYH2-18, qui partagent un squelette similaire de 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC), ont démontré des effets anti-VHB prometteurs avec des profils pharmacocinétiques acceptables .

- La synthèse énantiosélective de 1,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinoléines fonctionnalisées a été réalisée en utilisant des carbonates MBH modifiés et des pyrazolones. Ces dihydropyrano[2,3-c]pyrazoles chiraux portent des structures hétérocycliques condensées bioactives, ce qui en fait des candidats intéressants pour une exploration plus approfondie en chimie médicinale .

Chimie médicinale et découverte de médicaments

Activité antivirale

Hétérocycles condensés bioactifs

Mécanisme D'action

Target of Action

The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}sulfonyl)benzonitrile, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds . They have been found to act as antagonists of vasopressin and fibrinogen receptors, modulators of selective positive allosteric glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, and HIV-1 integrase .

Mode of Action

It is known that these compounds interact with their targets, leading to changes in the biological activity of the target . For instance, they can inhibit the catalytic activity of enzymes or modulate receptor activity, leading to changes in cellular signaling .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it can affect the vasopressin signaling pathway and the coagulation cascade . By inhibiting mycobacterium tuberculosis H37RV, it can affect the bacterial metabolic pathways .

Pharmacokinetics

Similar compounds in the pyrazolo[1,5-a]pyrazin-4(5h)-one class have been found to have acceptable oral pk profiles . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The result of the compound’s action depends on its specific targets. For instance, by inhibiting mycobacterium tuberculosis H37RV, it can potentially be used for the treatment of tuberculosis . By acting as an antagonist of vasopressin and fibrinogen receptors, it can potentially be used for the treatment of conditions related to these receptors .

Propriétés

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c17-10-12-1-5-15(6-2-12)23(21,22)19-7-8-20-14(11-19)9-16(18-20)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFZENFZLQDUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

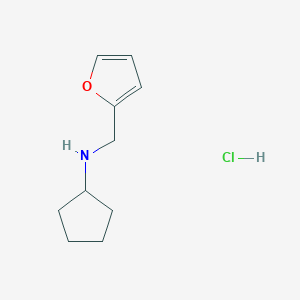

![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)

![N-{[4-(2,6-diethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2436319.png)

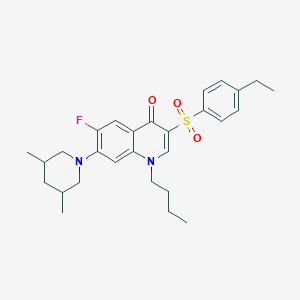

![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)

![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)

![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2436325.png)

![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)

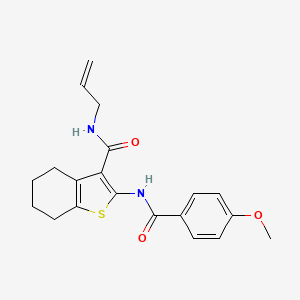

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)